molecular formula C12H17NO5S B2503387 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate CAS No. 2034616-30-1

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate

Cat. No.: B2503387
CAS No.: 2034616-30-1
M. Wt: 287.33
InChI Key: MALYJOKCJYKLSP-UHFFFAOYSA-N
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Description

2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic compound that features a thiophene ring, an ethoxy group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the ethoxy group: This step often involves the reaction of the thiophene derivative with ethylene oxide in the presence of a catalyst.

    Acetylation: The final step involves the acetylation of the amino group using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-((2-(2-Hydroxyethoxy)-2-(phenyl)ethyl)amino)-2-oxoethyl acetate: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-((2-(2-Hydroxyethoxy)-2-(pyridin-3-yl)ethyl)amino)-2-oxoethyl acetate: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-((2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)amino)-2-oxoethyl acetate may confer unique electronic properties, making it distinct from its analogs with phenyl or pyridine rings

Properties

IUPAC Name

[2-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]amino]-2-oxoethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9(15)18-7-12(16)13-6-11(17-4-3-14)10-2-5-19-8-10/h2,5,8,11,14H,3-4,6-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALYJOKCJYKLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCC(C1=CSC=C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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